molecular formula C20H20BrClN2O5 B5021311 1-(4-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate

1-(4-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate

Cat. No. B5021311
M. Wt: 483.7 g/mol
InChI Key: HPCPXIGIQGIRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate, commonly known as BB-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives, which are known to possess a wide range of biological activities.

Mechanism of Action

BB-CPA exerts its biological effects by interacting with specific receptors or enzymes in the body. As mentioned earlier, BB-CPA acts as a selective antagonist of 5-HT1A receptors, which are involved in the regulation of mood and anxiety. By blocking these receptors, BB-CPA can modulate the activity of the serotonergic system, leading to changes in mood and behavior.
BB-CPA also inhibits the growth of cancer cells by activating the caspase pathway. Caspases are enzymes that play a crucial role in the process of apoptosis, which is a programmed cell death mechanism. By activating caspases, BB-CPA can induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
BB-CPA has been shown to have various biochemical and physiological effects in the body. In animal studies, BB-CPA has been shown to reduce anxiety-like behavior and improve depressive-like behavior. BB-CPA has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

BB-CPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, BB-CPA also has some limitations. It is a relatively new compound, and its safety and toxicity profile have not been fully established. Moreover, BB-CPA may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for BB-CPA research. One potential direction is the development of novel analogs with improved activity and selectivity. Another direction is the investigation of the safety and toxicity profile of BB-CPA in animal models. Additionally, BB-CPA can be explored for its potential use in the treatment of various diseases such as anxiety disorders, depression, and cancer. Further research is needed to fully understand the potential applications of BB-CPA in various fields.
Conclusion:
BB-CPA is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of specific receptors and enzymes in the body makes it a valuable tool for investigating various biological processes. However, further research is needed to fully understand the potential applications of BB-CPA in various fields.

Synthesis Methods

The synthesis of BB-CPA involves the reaction of 4-bromobenzyl chloride with 3-chlorobenzoyl chloride in the presence of piperazine in a suitable solvent. The resulting product is then treated with oxalic acid to obtain BB-CPA in the form of an oxalate salt. The purity and yield of BB-CPA can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

BB-CPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BB-CPA has been shown to act as a selective antagonist of 5-HT1A receptors, which are involved in the regulation of mood and anxiety. BB-CPA has also been investigated for its potential use as an antipsychotic agent due to its ability to modulate dopaminergic and serotonergic neurotransmission.
In pharmacology, BB-CPA has been studied for its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BB-CPA has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In medicinal chemistry, BB-CPA has been explored for its potential use in the development of novel drug candidates. It has been used as a scaffold for the synthesis of various analogs with improved activity and selectivity.

properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O.C2H2O4/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPXIGIQGIRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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